molecular formula C14H12ClN3O5S3 B10971821 5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-sulfonamide

5-chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}thiophene-2-sulfonamide

Cat. No.: B10971821
M. Wt: 433.9 g/mol
InChI Key: RNIFVRFVGXBFQR-UHFFFAOYSA-N
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Description

5-CHLORO-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a chlorophenyl group, and an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}THIOPHENE-2-SULFONAMIDE typically involves multi-step organic synthesis. A common route includes:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, chlorination is performed using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The chlorinated thiophene is then reacted with a sulfonamide derivative under basic conditions, often using sodium hydride or potassium carbonate as the base.

    Oxazole Introduction: The oxazole moiety is introduced through a cyclization reaction involving an appropriate precursor, such as an amino alcohol, under acidic or basic conditions.

    Final Coupling: The final step involves coupling the oxazole-substituted sulfonamide with the chlorophenyl group, typically using a palladium-catalyzed cross-coupling reaction like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by the electron-withdrawing sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide, electrophiles like acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes, acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties. It can also be used in the study of enzyme inhibition and protein binding.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory and anticancer agents. The presence of the oxazole and sulfonamide groups makes it a candidate for drug development targeting specific enzymes and receptors.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}THIOPHENE-2-SULFONAMIDE involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The oxazole ring can interact with nucleic acids, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-CHLORO-2-METHYLTHIOPHENE-3-SULFONAMIDE: Similar structure but lacks the oxazole moiety.

    N-{4-[(5-METHYL-1,3-OXAZOL-3-YL)SULFAMOYL]PHENYL}THIOPHENE-2-SULFONAMIDE: Similar but without the chlorine substitution.

    5-CHLORO-N-{4-[(5-METHYL-1,3-OXAZOL-3-YL)SULFAMOYL]PHENYL}THIOPHENE-2-CARBOXAMIDE: Similar but with a carboxamide group instead of a sulfonamide.

Uniqueness

The uniqueness of 5-CHLORO-N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}THIOPHENE-2-SULFONAMIDE lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of both the oxazole and sulfonamide groups makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C14H12ClN3O5S3

Molecular Weight

433.9 g/mol

IUPAC Name

5-chloro-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H12ClN3O5S3/c1-9-8-13(16-23-9)18-25(19,20)11-4-2-10(3-5-11)17-26(21,22)14-7-6-12(15)24-14/h2-8,17H,1H3,(H,16,18)

InChI Key

RNIFVRFVGXBFQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl

Origin of Product

United States

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